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(1-Bromocyclopropyl)trimethylsilane
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Overview
Description
(1-Bromocyclopropyl)trimethylsilane is an organosilicon compound with the molecular formula C6H13BrSi It is characterized by a cyclopropyl ring bonded to a bromine atom and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromocyclopropyl)trimethylsilane typically involves the reaction of cyclopropyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropyl bromide+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Bromocyclopropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form cyclopropyltrimethylsilane.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyltrimethylsilane oxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as molybdenum oxide.
Major Products Formed
Substitution: Cyclopropyltrimethylsilane derivatives.
Reduction: Cyclopropyltrimethylsilane.
Oxidation: Cyclopropyltrimethylsilane oxide.
Scientific Research Applications
(1-Bromocyclopropyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Bromocyclopropyl)trimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the cyclopropyl ring to participate in substitution and addition reactions. The trimethylsilane group can stabilize reaction intermediates, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyltrimethylsilane: Lacks the bromine atom, making it less reactive in substitution reactions.
(1-Chlorocyclopropyl)trimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
(1-Iodocyclopropyl)trimethylsilane: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity.
Uniqueness
(1-Bromocyclopropyl)trimethylsilane is unique due to the presence of both a cyclopropyl ring and a bromine atom, which confer distinct reactivity patterns. The trimethylsilane group further enhances its stability and utility in various chemical reactions.
Biological Activity
(1-Bromocyclopropyl)trimethylsilane, often referred to as TMSBr, is a silane compound with notable applications in organic synthesis and potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
This compound is characterized by its silane structure, which includes a bromocyclopropyl group attached to a trimethylsilane moiety. This unique structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic organic chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its role as a reagent and its interactions with biological systems. Key findings include:
- Antimicrobial Properties : Some studies suggest that silane compounds exhibit antimicrobial properties, although specific data on this compound is limited. Research indicates that related silanes can inhibit the growth of certain microorganisms, potentially due to their ability to disrupt cellular membranes .
- Reactivity with Biomolecules : The compound's reactivity allows it to form adducts with biomolecules, which can affect cellular functions. For instance, bromosilanes can react with nucleophiles in proteins or nucleic acids, potentially leading to alterations in their structure and function .
- Role in Organic Synthesis : this compound is utilized as a reagent in organic synthesis processes, including the formation of bromohydrins from glycerol. This reaction pathway is significant for producing intermediates used in pharmaceuticals and fine chemicals .
Study 1: Antimicrobial Activity
A study investigating the antimicrobial activity of various silanes found that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria. While specific data on this compound was not available, the results suggest potential for similar compounds in antimicrobial applications .
Study 2: Reactivity with Nucleophiles
Research on the reactivity of bromosilanes demonstrated that these compounds can effectively react with nucleophiles such as thiols and amines. This reactivity could lead to the development of new therapeutic agents by modifying biological molecules .
The mechanisms underlying the biological activity of this compound likely involve:
- Nucleophilic Attack : The bromine atom can act as a leaving group during nucleophilic substitution reactions, allowing the silane to form stable adducts with various biomolecules.
- Membrane Disruption : Similar silanes have been shown to disrupt lipid bilayers, which may contribute to their antimicrobial properties by compromising cell integrity .
Properties
Molecular Formula |
C6H13BrSi |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(1-bromocyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C6H13BrSi/c1-8(2,3)6(7)4-5-6/h4-5H2,1-3H3 |
InChI Key |
CXFXQUNLEMRSLD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)Br |
Origin of Product |
United States |
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